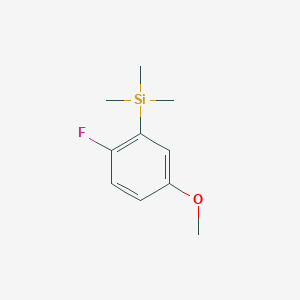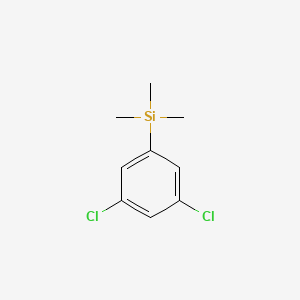![molecular formula C27H42N2O14S B13688740 (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tetrahydro-2H-pyran core, followed by the sequential addition of the acetamido, acetoxymethyl, and aminoethoxy groups. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple oxygen-containing groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoethoxy groups, using reagents like alkyl halides.
Hydrolysis: The acetoxymethyl groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of hydroxyl groups.
科学的研究の応用
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetamido and aminoethoxy groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The acetoxymethyl groups may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Compared to other compounds with similar functional groups, (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate stands out due to its unique combination of acetamido, acetoxymethyl, and aminoethoxy groups. Similar compounds include:
N-Acetylglucosamine: Shares the acetamido group but lacks the complex ether linkages.
Polyethylene glycol: Contains ether linkages but lacks the acetamido and acetoxymethyl groups.
Glucosamine: Contains an amino group but lacks the acetoxymethyl and ether linkages.
This compound’s unique structure provides distinct advantages in terms of reactivity and specificity, making it a valuable tool in various scientific research applications.
特性
分子式 |
C27H42N2O14S |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34N2O11.C7H8O3S/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21;1-6-2-4-7(5-3-6)11(8,9)10/h16-20H,5-11,21H2,1-4H3,(H,22,23);2-5H,1H3,(H,8,9,10) |
InChIキー |
UNQJCZHXYNCUNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)



![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)



![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
